molecular formula C7H4F2O3 B1365303 3,4-Difluoro-5-hydroxybenzoic acid CAS No. 749230-45-3

3,4-Difluoro-5-hydroxybenzoic acid

Cat. No.: B1365303
CAS No.: 749230-45-3
M. Wt: 174.1 g/mol
InChI Key: MJJFPTDSRAEDCC-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-hydroxybenzoic acid is an aromatic carboxylic acid with the molecular formula C7H4F2O3. This compound is part of the hydroxybenzoic acid family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. The presence of fluorine atoms in the benzene ring enhances its chemical properties, making it a valuable compound for research and industrial applications.

Scientific Research Applications

3,4-Difluoro-5-hydroxybenzoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

Target of Action

3,4-Difluoro-5-hydroxybenzoic acid is a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs . These drugs are effective antibacterial agents for treating infections caused by Gram-negative microorganisms . The primary targets of these drugs are bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV .

Mode of Action

The compound interacts with its targets by inhibiting the activity of the bacterial enzymes, thereby preventing the bacteria from replicating their DNA . This results in the cessation of bacterial growth and eventually leads to bacterial death .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria . By inhibiting the enzymes involved in this pathway, the compound disrupts the normal functioning of the bacteria, leading to their death .

Pharmacokinetics

The compound is used as an intermediate in the synthesis of drugs with improved activity, superior pharmacokinetic properties, and satisfactory bacterial resistance .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and the eventual death of the bacteria . This makes it an effective component in the treatment of bacterial infections .

Action Environment

The action of this compound, like many other drugs, can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other substances, and the temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-hydroxybenzoic acid typically involves multi-step reactions. One practical method starts with 2,4-difluorobenzoic acid, which undergoes nitration, esterification, reduction, diazotization, and hydrolysis to yield the desired product . The reaction conditions are carefully controlled to ensure high yield and purity. For instance, nitration is performed using nitric acid and sulfuric acid, while esterification involves the use of alcohols and acid catalysts. Reduction of nitro groups is achieved using hydrogenation or metal-acid reduction, and diazotization is carried out using sodium nitrite and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    3,5-Difluoro-4-hydroxybenzoic acid: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.

    2,3-Difluoro-4-hydroxybenzoic acid: Another isomer with distinct reactivity and applications.

Uniqueness

3,4-Difluoro-5-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,4-difluoro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJFPTDSRAEDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477670
Record name 3,4-Difluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749230-45-3
Record name 3,4-Difluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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